molecular formula C16H19NO3 B12881090 Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester CAS No. 61307-31-1

Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester

Cat. No.: B12881090
CAS No.: 61307-31-1
M. Wt: 273.33 g/mol
InChI Key: XXQIVKMTUVUCGQ-UHFFFAOYSA-N
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Description

Cyclohexyl (3-methylbenzofuran-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclohexyl group attached to a benzofuran ring, which is further substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-yl isocyanate with cyclohexanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl (3-methylbenzofuran-2-yl)carbamate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent due to its pharmacological properties.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl (3-methoxybenzofuran-2-yl)carbamate
  • Cyclohexyl (3-hydroxybenzofuran-2-yl)carbamate
  • Cyclohexyl (3-chlorobenzofuran-2-yl)carbamate

Uniqueness

Cyclohexyl (3-methylbenzofuran-2-yl)carbamate is unique due to the presence of the methyl group at the 3-position of the benzofuran ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester, known for its complex chemical structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 287.35 g/mol
  • Structural Features : The compound features a carbamic acid moiety linked to a cyclohexyl group and a 3-methyl-2-benzofuranyl substituent. The benzofuran ring contributes significantly to its biological properties.

The biological activity of carbamic acid esters often involves interactions with various biological targets, including enzymes and receptors. The mechanism can be summarized as follows:

  • Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites or altering their conformational states.
  • Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways that govern cellular responses.
  • Hydrolysis Reaction : In aqueous environments, the compound undergoes hydrolysis catalyzed by esterases, producing the corresponding amine and carbon dioxide, which may also contribute to its biological effects.

Biological Activity

Research indicates that this compound exhibits potential biological activities:

  • Antitumor Properties : Similar carbamic acid derivatives have demonstrated antitumor effects in various studies, suggesting that this compound may possess similar capabilities.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infection control.
  • Pharmacological Applications : The compound is being explored for its use in drug development targeting neurological disorders and other conditions due to its ability to modify biological activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesNotable Activity
Cyclohexyl carbamateCyclohexyl group; lacks benzofuranUsed as a pesticide; lower bioactivity
Cyclohexyl N-cyclohexylcarbamateTwo cyclohexyl groupsPotential pharmaceutical applications
Carbamic acid methyl esterMethyl ester; simpler structureCommonly used in organic synthesis
Carbamic acid ethyl esterEthyl group instead of cyclohexylSimilar applications but different pharmacokinetics

This compound stands out due to its complex aromatic structure combined with a cyclohexyl moiety, potentially offering enhanced pharmacological properties compared to simpler derivatives.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of various carbamate derivatives on cancer cell lines. Results indicated that modifications in the benzofuran moiety significantly impacted bioactivity, with some derivatives exhibiting IC50 values in the low micromolar range against specific cancer types.
  • Antimicrobial Assessment :
    • Research assessed the antimicrobial efficacy of carbamate compounds against a panel of bacteria and fungi. The results showed promising activity for certain derivatives, suggesting that structural variations could enhance antimicrobial potency .
  • Pharmacological Investigations :
    • Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles in preclinical models. These findings support its potential as a therapeutic agent for targeted drug delivery systems.

Properties

CAS No.

61307-31-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

cyclohexyl N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H19NO3/c1-11-13-9-5-6-10-14(13)20-15(11)17-16(18)19-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)

InChI Key

XXQIVKMTUVUCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3CCCCC3

Origin of Product

United States

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